Chemical properties and structure of 4-Fluoro-2-methoxy-3-nitroaniline
Chemical properties and structure of 4-Fluoro-2-methoxy-3-nitroaniline
Executive Summary
4-Fluoro-2-methoxy-3-nitroaniline (CAS 2090542-75-7) is a highly specialized aromatic amine serving primarily as a critical process impurity standard and structural isomer in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Osimertinib (Tagrisso) .
While its regioisomer, 4-fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9), is the primary pharmacophore building block, the 3-nitro isomer represents a significant challenge in Process Chemistry. Its formation during the nitration of 4-fluoro-2-methoxyaniline is governed by competing electronic directing effects, necessitating rigorous chromatographic control. This guide details the physicochemical properties, formation mechanism, isolation protocols, and analytical differentiation of this compound for drug development professionals.[1]
Chemical Identity & Structural Analysis
The molecule features a tetra-substituted benzene ring characterized by a "crowded" 1,2,3,4-substitution pattern. This steric congestion significantly influences its reactivity and spectroscopic signature compared to the less hindered 5-nitro isomer.
| Property | Data |
| IUPAC Name | 4-Fluoro-2-methoxy-3-nitroaniline |
| CAS Number | 2090542-75-7 |
| Molecular Formula | C₇H₇FN₂O₃ |
| Molecular Weight | 186.14 g/mol |
| SMILES | COC1=C(N)C=CC(F)=C1[O-] |
| Appearance | Yellow to Orange Solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| Key Role | Reference Standard (Impurity A/B in Osimertinib synthesis) |
Electronic & Steric Profile
-
Steric Strain: The nitro group at position C3 is flanked by a methoxy group (C2) and a fluorine atom (C4).[1] This creates significant torsional strain, forcing the nitro group to rotate out of planarity with the aromatic ring, reducing its resonance withdrawal capability compared to the C5 isomer.[1]
-
Electronic Effects:
-
C1-Amino: Strong resonance donor (+M).[1]
-
C2-Methoxy: Inductive withdrawer (-I) but strong resonance donor (+M).
-
C3-Nitro: Strong withdrawer (-M, -I), but effect dampened by steric twist.
-
C4-Fluoro: Strong withdrawer (-I), weak donor (+M).
-
Synthesis & Formation Mechanism
The generation of 4-Fluoro-2-methoxy-3-nitroaniline is best understood as a competitive regioselective nitration . In the industrial synthesis of the Osimertinib intermediate, the goal is the 5-nitro isomer. The 3-nitro isomer arises as a byproduct due to the directing effects of the methoxy group.
Mechanism of Formation (Electrophilic Aromatic Substitution)
The substrate, N-(4-fluoro-2-methoxyphenyl)acetamide (protected aniline), is subjected to nitration.
-
Directing Group Competition:
-
Major Pathway (C5): Attack at C5 is favored because it is para to the strong methoxy donor and sterically less hindered.[1]
-
Minor Pathway (C3): Attack at C3 is ortho to the methoxy donor.[1] While electronically activated, this position is sterically crowded between the methoxy and fluorine groups, resulting in low yield (<5-10%).
Pathway Diagram
Caption: Competitive nitration pathways showing the origin of the 3-nitro impurity versus the desired 5-nitro intermediate.
Experimental Protocol: Isolation & Purification
Since the 3-nitro isomer is typically a byproduct, "synthesis" often refers to its enrichment and isolation from the mother liquor of the 5-nitro production, or a directed synthesis for analytical standards. Below is a protocol for isolating this specific isomer from a mixed nitration stream.
Objective: Isolate 4-Fluoro-2-methoxy-3-nitroaniline from the crude nitration mixture of N-(4-fluoro-2-methoxyphenyl)acetamide.
Reagents:
-
Crude Nitration Mixture (containing ~90% 5-nitro, ~5-8% 3-nitro isomers)
-
Solvents: Ethyl Acetate, Hexanes, Dichloromethane[1]
-
Stationary Phase: Silica Gel (230-400 mesh)
Protocol:
-
Workup: Quench the nitration reaction (HNO₃/H₂SO₄) by pouring onto crushed ice. Neutralize with NaHCO₃ to pH 7-8. Extract with Ethyl Acetate (3x).[1][2][3]
-
Hydrolysis (Deprotection): Reflux the crude amide mixture in MeOH/HCl (6N) for 2 hours to remove the acetyl group. Neutralize and extract to obtain the free aniline mixture.
-
TLC Analysis: Develop in Hexane:Ethyl Acetate (7:3) .
-
Flash Chromatography:
-
Recrystallization: Purify the enriched 3-nitro fractions by recrystallization from minimal hot Ethanol.
-
Validation: Confirm structure via ¹H-NMR (coupling constants of aromatic protons will differ: meta-coupling for 5-nitro vs ortho-coupling for 3-nitro is not applicable as protons are isolated; use NOE or F-H coupling patterns).
Analytical Characterization
Distinguishing the 3-nitro isomer from the 5-nitro isomer is vital for QC.
| Technique | 3-Nitro Isomer (Target) | 5-Nitro Isomer (Major) |
| ¹H NMR (Aromatic) | Protons at C5 and C6 are ortho to each other. Expect doublet with J ~9 Hz . | Protons at C3 and C6 are para to each other.[1] Expect singlets or weak meta coupling.[1] |
| ¹⁹F NMR | Shifted downfield due to proximity of NO₂ group at C3. | Distinct shift; F is flanked by H and NO₂ (C5).[1] |
| HPLC (C18) | Typically elutes later than 5-nitro in reverse phase (more lipophilic due to internal H-bonding/shielding). | Elutes earlier (more polar surface area exposed).[1] |
Application in Drug Discovery
While primarily a reference standard, the 3-nitro scaffold is valuable for Structure-Activity Relationship (SAR) studies.
-
Kinase Binding: In EGFR inhibitors, the position of the aniline nitrogen and the solubilizing tail is critical.[1] The 3-nitro isomer (and its reduced amine form) places substituents in a vector that may clash with the gatekeeper residue (e.g., T790M) or the solvent front, usually reducing potency compared to the 5-nitro analog.
-
Impurity Qualification: Regulatory agencies (FDA/EMA) require identification of impurities >0.1%.[1] This compound is synthesized to calibrate HPLC methods to ensure the safety of the final drug substance (Osimertinib).[1]
Impurity Management Workflow
Caption: Quality Control workflow utilizing 4-Fluoro-2-methoxy-3-nitroaniline as a mandatory reference standard.
Safety & Handling
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]
-
Specific Risk: Nitroanilines are known methemoglobin-forming agents.[1] Absorption through skin is rapid.[1]
-
Storage: Keep refrigerated (2-8°C) under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 57429072, 4-Fluoro-2-methoxy-5-nitroaniline. (Note: Reference for the major isomer and shared chemical properties). Retrieved from [1]
-
World Intellectual Property Organization. (2018).[1][2] WO2018207120 - A Process for the Preparation of 4-Fluoro-2-methoxy-5-nitroaniline.[5][6] (Describes the nitration process where the 3-nitro impurity is formed). Retrieved from [1]
-
Pharmaffiliates. (2025). Osimertinib Impurity Standards: 4-Fluoro-2-methoxy-3-nitroaniline.[7][8][9] (Confirmation of role as specific impurity standard). Retrieved from [1]
-
BenchChem. (2025).[1] Application Notes: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. (General synthesis context for fluoro-methoxy-anilines). Retrieved from [1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. 4-Fluoro-2-methoxy-3-nitroaniline | CAS No- 2090542-75-7 | NA [chemicea.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 4-Fluoro-2-methoxy-3-nitroaniline | 2090542-75-7 [sigmaaldrich.com]
